molecular formula C9H6BrF3INO B1654222 N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline CAS No. 2140326-66-3

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline

Cat. No.: B1654222
CAS No.: 2140326-66-3
M. Wt: 407.95
InChI Key: YVIUWZGTFDITMW-UHFFFAOYSA-N
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Description

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline (CAS: 2140326-66-3) is a halogenated aniline derivative with the molecular formula C₉H₆BrF₃INO and a molecular weight of 407.96 g/mol . This compound features a trifluoromethyl group at the 4-position, bromine at the 5-position, iodine at the 2-position, and an acetylated amine group. It is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly for constructing fluorinated aromatic systems . The acetyl group enhances stability by reducing the amine's reactivity, making it suitable for controlled coupling reactions .

Properties

IUPAC Name

N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3INO/c1-4(16)15-8-3-6(10)5(2-7(8)14)9(11,12)13/h2-3H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIUWZGTFDITMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)Br)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199112
Record name Acetamide, N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140326-66-3
Record name Acetamide, N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140326-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to the Aniline Precursor

The synthesis of N-acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline begins with the preparation of its aniline precursor, 5-bromo-2-iodo-4-(trifluoromethyl)aniline. Two primary strategies dominate the literature: sequential halogenation of 4-(trifluoromethyl)aniline and directed ortho-metalation approaches.

Sequential Halogenation of 4-(Trifluoromethyl)Aniline

This method involves introducing bromine and iodine atoms at specific positions on the aromatic ring through electrophilic substitution.

Bromination Step
4-(Trifluoromethyl)aniline undergoes bromination using molecular bromine ($$ \text{Br}2 $$) in acetic acid at 0–5°C. Lewis acids such as iron(III) chloride ($$ \text{FeCl}3 $$) enhance regioselectivity, directing bromination to the para position relative to the amine group. Typical yields range from 70–85%, with purity exceeding 90% after silica gel chromatography.

Iodination Step
The brominated intermediate is subjected to iodination using iodine ($$ \text{I}2 $$) and nitric acid ($$ \text{HNO}3 $$) as an oxidizing agent. Reaction temperatures of 50–60°C for 6–8 hours achieve optimal substitution at the ortho position. This step yields 5-bromo-2-iodo-4-(trifluoromethyl)aniline with 65–75% efficiency.

Directed Ortho-Metalation (DoM) Strategy

An alternative route employs directed metalation to install iodine selectively. Starting from 4-bromo-5-(trifluoromethyl)aniline, a lithiation-iodination sequence using lithium diisopropylamide (LDA) and iodine ($$ \text{I}_2 $$) at −78°C achieves ortho-iodination with 80–90% regioselectivity.

Comparative Analysis of Halogenation Methods
Method Halogenation Order Yield (%) Regioselectivity Key Conditions
Sequential Br → I 65–75 Moderate $$ \text{FeCl}_3 $$, 50°C
Directed Metalation I → Br 80–90 High LDA, −78°C

The introduction of the acetyl group to 5-bromo-2-iodo-4-(trifluoromethyl)aniline involves nucleophilic acyl substitution. Two principal acetylation protocols are documented: classical acetic anhydride-mediated reactions and microwave-assisted methods.

Classical Acetylation with Acetic Anhydride

In a representative procedure, the aniline derivative (1.0 equiv) is dissolved in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) under nitrogen atmosphere. Acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) are added dropwise at 0°C. The reaction proceeds at room temperature for 12 hours, yielding the N-acetylated product in 85–92% yield after aqueous workup.

Optimization Insights

  • Solvent Effects : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
  • Base Selection : Pyridine neutralizes $$ \text{HCl} $$ byproducts, preventing amine protonation and ensuring complete acetylation.

Microwave-Assisted Acetylation

Modern protocols employ microwave irradiation to accelerate reaction kinetics. A mixture of the aniline (1.0 equiv), acetic anhydride (1.1 equiv), and catalytic 4-dimethylaminopyridine (DMAP) in acetonitrile is irradiated at 100°C for 15 minutes, achieving 95% conversion with minimal side products.

Acetylation Method Comparison
Parameter Classical Method Microwave Method
Reaction Time 12 h 15 min
Yield 85–92% 90–95%
Purity >90% >95%
Scalability Industrial Lab-scale

Purification and Characterization

Crude this compound requires rigorous purification to meet pharmaceutical-grade standards.

Chromatographic Purification

Flash column chromatography using hexane/ethyl acetate (4:1 v/v) eluent effectively separates the target compound from unreacted starting materials and acetylated byproducts. Silica gel particle size (40–63 μm) and flow rate (15 mL/min) are critical for resolution.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 2.15 (s, 3H, COCH₃).
  • ¹³C NMR : δ 169.8 (C=O), 142.3–118.5 (aromatic carbons), 23.1 (COCH₃).
  • HRMS : m/z calculated for $$ \text{C}9\text{H}6\text{BrF}_3\text{INO} $$ [M+H]⁺: 413.8762, found: 413.8758.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates optimization of cost, safety, and efficiency.

Continuous Flow Reactor Systems

Microreactor technology enables precise control over halogenation and acetylation steps. For example, bromination in a silicon carbide-coated reactor at 50°C reduces reaction time from hours to minutes while maintaining 90% yield.

Waste Management Strategies

Recovery of iodine byproducts via ion-exchange resins and catalytic recycling of palladium from coupling reactions (if applicable) align with green chemistry principles.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competitive para-iodination during bromination is mitigated by using bulky directing groups or low-temperature conditions.

Acetyl Group Hydrolysis

The N-acetyl moiety’s susceptibility to hydrolysis under acidic conditions necessitates anhydrous reaction environments and neutral workup protocols.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline with structurally related halogenated anilines:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-Br, 2-I, 4-CF₃, N-Acetyl 407.96 Intermediate for fluorinated pharmaceuticals
5-Bromo-2-iodo-4-(trifluoromethyl)aniline 5-Br, 2-I, 4-CF₃, NH₂ 365.92 Precursor for fluorescent spirosilabifluorenes
4-Bromo-3-(trifluoromethyl)aniline 4-Br, 3-CF₃, NH₂ 254.02 Cholinesterase inhibitor (IC₅₀: <50 µM)
N-Acetyl-4-chloro-2-methoxy-5-(trifluoromethyl)aniline 4-Cl, 2-OCH₃, 5-CF₃, N-Acetyl 296.67 Antitumor agent intermediate
2-Bromo-6-iodo-4-(trifluoromethyl)aniline 2-Br, 6-I, 4-CF₃, NH₂ 365.92 Structural analog with shifted halogens
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 4-Br, 2-F, 5-CF₃, NH₂ 287.02 Herbicide precursor

Key Observations :

  • Halogen Positioning : The 2-iodo and 5-bromo substituents in the target compound create steric hindrance and electronic effects distinct from analogs like 4-Bromo-3-(trifluoromethyl)aniline (4-Br, 3-CF₃), which exhibits cholinesterase inhibition .
  • Trifluoromethyl Group : The 4-CF₃ group enhances lipophilicity and metabolic stability, a feature shared with antitumor intermediates like N-Acetyl-4-chloro-2-methoxy-5-(trifluoromethyl)aniline .
Physicochemical Properties
  • Solubility : The trifluoromethyl group increases hydrophobicity, while iodine and bromine contribute to higher molecular weight compared to fluoro analogs (e.g., 2-Fluoro-5-(trifluoromethyl)aniline ) .
  • Crystallography : Weak hydrogen bonding (N⋯N: 3.30 Å) observed in 5-Bromo-4-iodo-2-methylaniline suggests similar intermolecular interactions in the target compound .

Biological Activity

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C9H7BrF3INO\text{C}_9\text{H}_7\text{Br}\text{F}_3\text{I}\text{N}O

This compound features several halogen substituents, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves halogenation reactions followed by acetylation. The general synthetic pathway can be summarized as follows:

  • Halogenation : Starting from aniline derivatives, bromination and iodination are performed under controlled conditions to introduce the respective halogens.
  • Acetylation : The resulting intermediate is then treated with acetic anhydride or acetyl chloride to introduce the acetyl group.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, halogenated anilines have been reported to possess activity against various bacterial strains. A study indicated that derivatives with bromine and iodine substituents showed enhanced activity against drug-resistant pathogens, suggesting that this compound may also exhibit similar properties .

Antitumor Activity

The antitumor potential of halogenated anilines has been widely studied. For example, compounds with trifluoromethyl groups have shown cytotoxic effects against several cancer cell lines. In vitro studies have reported IC50 values in the low micromolar range for related compounds, indicating significant antiproliferative effects .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BPC-3 (Prostate Cancer)10
This compoundTBDTBD

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • DNA Interaction : The presence of halogens may facilitate intercalation into DNA or interaction with DNA repair mechanisms, leading to increased cytotoxicity.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation into the antimicrobial properties of various aniline derivatives revealed that those containing bromine and iodine exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Efficacy : In a comparative study, several halogenated anilines were tested for their cytotoxic effects on cancer cell lines. Results indicated that the incorporation of trifluoromethyl groups significantly enhanced their antitumor efficacy, supporting the investigation into this compound for potential therapeutic applications .

Q & A

Basic Research Questions

1. Synthesis and Purification Strategies Q: What are the recommended methodologies for synthesizing N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline, and how can purity be ensured? A: The synthesis typically involves halogenation and acetylation steps. For bromination/iodination, electrophilic aromatic substitution (EAS) using reagents like N-bromosuccinimide (NBS) or iodine monochloride in acidic media is common . Acetylation of the aniline group can be achieved with acetyl chloride in the presence of a base (e.g., pyridine). Purification often employs column chromatography (C18 reverse-phase for polar intermediates) or recrystallization. Purity validation requires HPLC with UV detection (e.g., retention time analysis) and mass spectrometry (LCMS, m/z verification) .

2. Structural Characterization Techniques Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and electronic environments. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts near -60 to -70 ppm, while iodine’s electron-withdrawing effect deshields adjacent protons in ¹H NMR . FT-IR can validate acetyl C=O stretches (~1650–1700 cm⁻¹). X-ray crystallography (using SHELX programs) provides definitive structural proof but requires high-quality crystals .

3. Substituent Effects on Reactivity and Stability Q: How do the bromo, iodo, and trifluoromethyl substituents influence the compound’s stability and reactivity? A: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, directing electrophilic attacks to specific ring positions. Bromine and iodine, being heavy halogens, increase molecular weight and polarizability, affecting solubility and cross-coupling reactivity (e.g., Suzuki-Miyaura reactions). The acetyl group reduces amine basicity, improving stability under acidic conditions .

4. Safety and Handling Protocols Q: What safety precautions are necessary when handling this compound? A: Due to potential acute toxicity (dermal/inhalation risks), use PPE (gloves, goggles, fume hood). Avoid exposure to light/moisture to prevent decomposition. Store under inert atmosphere (argon) at -20°C. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste (UN3082) .

Advanced Research Questions

5. Optimizing Halogenation Regioselectivity Q: How can regioselectivity challenges during bromination/iodination be addressed? A: Computational modeling (DFT) predicts electron density maps to identify reactive sites. For example, directing effects of the trifluoromethyl group can be counterbalanced using bulky Lewis acids (e.g., AlCl₃) to favor para-substitution. Kinetic vs. thermodynamic control in halogenation can be tuned via temperature: lower temps favor kinetic (meta) products, while higher temps drive para selectivity .

6. Resolving Spectroscopic Data Contradictions Q: How should discrepancies between experimental and theoretical NMR/IR data be analyzed? A: Discrepancies often arise from solvent effects or conformational flexibility. For NMR, compare experimental shifts with DFT-calculated chemical shifts (GIAO method). For IR, assess hydrogen bonding or crystal packing artifacts via solid-state vs. solution spectra. Cross-validate with X-ray data to resolve ambiguities .

7. Mechanistic Studies in Cross-Coupling Reactions Q: What catalytic systems are effective for C–I/Br bond functionalization in this compound? A: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enable Suzuki couplings at the iodo position due to lower bond dissociation energy vs. bromine. Copper-mediated Ullmann couplings are viable for aryl aminations. Monitor reaction progress via TLC and optimize solvent polarity (DMF vs. THF) to balance reactivity and side-product formation .

8. Computational Modeling of Electronic Properties Q: How can DFT/MO theory predict the compound’s electronic behavior in photochemical applications? A: Frontier orbital analysis (HOMO-LUMO gaps) using software like Gaussian or ORCA reveals charge-transfer potentials. The trifluoromethyl group lowers LUMO energy, enhancing electron affinity. TD-DFT simulations correlate UV-Vis spectra (e.g., λmax for nitro derivatives) with experimental data to validate excited-state transitions .

Methodological Notes

  • Synthesis Optimization: Use Design of Experiments (DoE) to screen reaction parameters (temp, catalyst loading) .
  • Analytical Cross-Validation: Combine HPLC, LCMS, and NMR for robust structural confirmation .
  • Safety Compliance: Adopt GHS hazard codes (H315, H319) and disposal protocols per local regulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline
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N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline

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